molecular formula C14H9ClN2O2 B1421996 2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione CAS No. 1457483-77-0

2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione

Cat. No.: B1421996
CAS No.: 1457483-77-0
M. Wt: 272.68 g/mol
InChI Key: BQTCJOSHIVQMEP-UHFFFAOYSA-N
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Description

2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione is a chemical compound that belongs to the class of isoindolinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione typically involves the reaction of 2-chloropyridine-4-carboxaldehyde with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : The compound's derivatives may be explored for their therapeutic potential in treating various diseases.

  • Industry: : Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione exerts its effects depends on its specific application. For example, in biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary based on the derivative and the context of its use.

Comparison with Similar Compounds

2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione is unique in its structure and properties compared to other isoindolinediones. Similar compounds include:

  • Isoindole-1,3-dione derivatives: : These compounds share the isoindolinedione core but differ in their substituents and functional groups.

  • Chloropyridine derivatives: : Compounds containing chloropyridine moieties with different substituents and linkages.

Properties

IUPAC Name

2-[(2-chloropyridin-4-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-12-7-9(5-6-16-12)8-17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTCJOSHIVQMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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